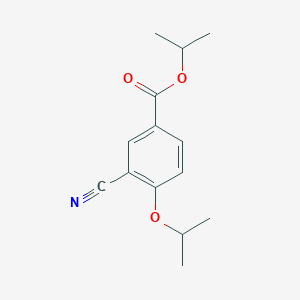

Isopropyl 3-cyano-4-isopropoxybenzoate

Description

Contextualization within Benzoate (B1203000) Ester and Cyano-Substituted Aromatic Compounds

Isopropyl 3-cyano-4-isopropoxybenzoate is structurally a benzoate ester, a class of compounds widely recognized for their utility in organic synthesis, serving as key intermediates and building blocks for more complex molecules. Benzoate esters are derivatives of benzoic acid and are prevalent in pharmaceuticals, agrochemicals, and materials science. The ester functional group, in this case, an isopropyl ester, influences the compound's physical and chemical properties, such as its solubility and reactivity.

Furthermore, the presence of a cyano (-CN) group on the aromatic ring places this compound within the family of cyano-substituted aromatic compounds. The cyano group is a powerful electron-withdrawing group, which significantly modulates the electronic properties of the benzene (B151609) ring. This feature is of paramount importance in medicinal chemistry, where the cyano group can act as a bioisostere for other functional groups and enhance the binding affinity of a molecule to its biological target. nih.gov The strategic placement of the cyano group at the 3-position and an isopropoxy group at the 4-position of the benzoate ring creates a unique substitution pattern that can direct further chemical transformations and impart specific properties to the molecule.

Significance in Advanced Organic Synthesis and Chemical Science

The significance of this compound in advanced organic synthesis stems from its nature as a multifunctional scaffold. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, 3-cyano-4-isopropoxybenzoic acid, which serves as a precursor for the synthesis of a variety of derivatives. google.com This carboxylic acid is a known intermediate in the preparation of more complex molecules. google.com

The cyano group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. This versatility allows for the introduction of a wide range of functionalities, making compounds like this compound valuable intermediates in the synthesis of diverse chemical entities. The presence of both the cyano and isopropoxy groups on the aromatic ring can influence the regioselectivity of further electrophilic aromatic substitution reactions, providing a pathway to specifically substituted benzene derivatives.

Overview of Current Research Trajectories

While dedicated research exclusively focused on this compound is still emerging, current research trajectories can be inferred from studies on structurally related compounds. A significant area of interest lies in the exploration of cyano-substituted aromatic compounds as pharmacophores in drug discovery. For instance, the cyano group has been incorporated into various molecular frameworks to develop potent and selective inhibitors for enzymes such as farnesyltransferase and MAP kinase kinase, which are implicated in cancer. nih.govnih.gov The electronic properties imparted by the cyano group are often crucial for the biological activity of these molecules.

Another research avenue is the use of substituted benzoates in the development of functional materials. The specific substitution pattern of this compound, with its combination of electron-withdrawing and electron-donating groups, could be leveraged in the design of liquid crystals, polymers, or other advanced materials with tailored electronic and optical properties. Research on other isopropyl esters of substituted benzoic acids has highlighted their potential in various applications, including copolymerization to create new polymeric materials. nih.gov The synthesis and study of compounds like this compound are therefore likely to contribute to the development of novel molecules with potential applications in medicinal chemistry and materials science.

Detailed Research Findings

Detailed research findings specifically on this compound are not extensively available in peer-reviewed literature. However, a significant body of research exists for its immediate precursor, 3-cyano-4-isopropoxybenzoic acid, and related structures, which provides a strong foundation for understanding the synthesis and potential applications of the target compound.

A common synthetic route to 3-cyano-4-isopropoxybenzoic acid, the precursor to its isopropyl ester, involves a multi-step process. This typically starts from a readily available p-hydroxybenzoate derivative. google.com The process often involves the introduction of a formyl group at the 3-position, followed by conversion of the formyl group to a cyano group, and finally, etherification of the hydroxyl group at the 4-position to an isopropoxy group. google.com The final step to obtain this compound would be a standard esterification reaction of the carboxylic acid with isopropanol. chemicalbook.com

The table below outlines a plausible synthetic pathway to this compound based on patent literature for its precursor acid.

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Hydroxybenzoate (B8730719) Ester | Paraformaldehyde, Triethylamine, Magnesium Chloride | 3-Formyl-4-hydroxybenzoate Ester |

| 2 | 3-Formyl-4-hydroxybenzoate Ester | Hydroxylamine (B1172632) Hydrochloride, followed by a dehydrating agent | 3-Cyano-4-hydroxybenzoate Ester |

| 3 | 3-Cyano-4-hydroxybenzoate Ester | Isopropyl Bromide, Potassium Carbonate | 3-Cyano-4-isopropoxybenzoate Ester |

| 4 | 3-Cyano-4-isopropoxybenzoate Ester | Sodium Hydroxide (hydrolysis) | 3-Cyano-4-isopropoxybenzoic Acid |

| 5 | 3-Cyano-4-isopropoxybenzoic Acid | Isopropanol, Acid Catalyst | This compound |

The properties of this compound can be inferred from its structure. The presence of the aromatic ring, ester, and ether functionalities suggests it is a relatively nonpolar molecule with good solubility in organic solvents. The cyano group introduces a significant dipole moment, which can influence its intermolecular interactions and crystal packing.

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C14H17NO3 | guidechem.com |

| CAS Number | 1261173-10-7 | guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 3-cyano-4-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-9(2)17-13-6-5-11(7-12(13)8-15)14(16)18-10(3)4/h5-7,9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOPMWGRVJKKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Isopropyl 3 Cyano 4 Isopropoxybenzoate and Its Precursors/analogs

Conventional Synthetic Pathways

The traditional synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate is a multi-step process, beginning from readily available precursors like methyl parahydroxybenzoate. This approach involves a sequence of reactions to introduce the cyano and isopropoxy groups, followed by the final esterification.

Esterification Reactions

Esterification is the final key step in forming the target molecule from its carboxylic acid precursor, 3-cyano-4-isopropoxybenzoic acid. Common methods for this transformation include Fischer esterification and activated esterification protocols.

Fischer-Speier Esterification : This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (isopropanol in this case) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, often using a Dean-Stark apparatus. masterorganicchemistry.com

DCC/DMAP Coupling : A highly efficient method for esterification under mild conditions involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method is particularly effective for sterically hindered substrates and often provides high yields at room temperature, avoiding the harsh conditions of acid catalysis. organic-chemistry.org

| Method | Reagents | Conditions | Key Features |

| Fischer Esterification | Isopropanol, H₂SO₄ (catalyst) | Reflux, removal of water | Equilibrium-driven; requires excess alcohol. masterorganicchemistry.com |

| DCC/DMAP Coupling | Isopropanol, DCC, DMAP (catalyst) | Anhydrous CH₂Cl₂, 0°C to room temp. | High yields, mild conditions, suitable for sensitive substrates. organic-chemistry.org |

Cyano Group Introduction via Formyl Intermediates

The introduction of the cyano group at the C-3 position of the benzene (B151609) ring is strategically achieved by converting a formyl group intermediate. google.comgoogle.com This two-step process avoids the use of highly toxic cyanide reagents directly on an unactivated aromatic ring. google.com

The synthesis starts with the formylation of a 4-hydroxybenzoate (B8730719) ester, such as methyl parahydroxybenzoate or phenyl 4-hydroxybenzoate. google.comgoogle.com This is followed by the conversion of the resulting 3-formyl-4-hydroxybenzoate into the 3-cyano derivative. The aldehyde is typically converted to an oxime using hydroxylamine (B1172632) hydrochloride, which is then dehydrated to yield the nitrile (cyano) group. google.com

Reaction Scheme: Formyl to Cyano Conversion

Formylation : 4-Hydroxybenzoate ester → 3-Formyl-4-hydroxybenzoate ester

Oxime Formation : 3-Formyl-4-hydroxybenzoate ester + Hydroxylamine hydrochloride → 3-(Hydroxyiminomethyl)-4-hydroxybenzoate ester

Dehydration : 3-(Hydroxyiminomethyl)-4-hydroxybenzoate ester → 3-Cyano-4-hydroxybenzoate ester

This pathway is efficient and suitable for large-scale production as it circumvents the hazards associated with direct cyanidation methods. google.com

Etherification (Isopropoxy Group Formation)

The formation of the isopropoxy ether linkage at the C-4 position is typically accomplished via a Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of a 3-cyano-4-hydroxybenzoate intermediate. google.com

In this step, the hydroxyl group is deprotonated by a base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sɴ2) with an isopropyl halide, commonly isopropyl bromide. The reaction is generally carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF at elevated temperatures to ensure a reasonable reaction rate. google.comgoogle.com

| Reactant | Reagents | Solvent | Temperature | Product |

| 3-Cyano-4-hydroxybenzoate ester | Isopropyl bromide, K₂CO₃ | Acetonitrile/DMF | 80°C | 3-Cyano-4-isopropoxybenzoate ester google.comgoogle.com |

Advanced Synthetic Approaches

Beyond the conventional linear syntheses, advanced strategies such as Knoevenagel condensation and multicomponent reactions are employed to create analogs of this compound, often leading to compounds with diverse functional properties.

Knoevenagel Condensation Strategies for Related Cyanoacrylates

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, particularly in the synthesis of α-cyanoacrylates, which are structural analogs of the target compound. nih.gov This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as isopropyl cyanoacetate (B8463686), in the presence of a basic catalyst. nih.gov

For example, substituted benzaldehydes can react with isopropyl cyanoacetate to yield isopropyl 2-cyano-3-phenyl-2-propenoates. nih.gov The reaction is catalyzed by bases like piperidine (B6355638) or can be facilitated by catalysts such as diisopropylethylammonium acetate (B1210297) (DIPEAc), which allows for high yields under mild conditions. scielo.org.mxresearchgate.net The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final cyanoacrylate product. scielo.org.mx

| Aldehyde | Active Methylene Compound | Catalyst | Product Class |

| Substituted Benzaldehyde | Isopropyl Cyanoacetate | Piperidine, DIPEAc | Isopropyl 2-cyano-3-(substituted-phenyl)-2-propenoates nih.govscielo.org.mx |

Multicomponent Reactions in Analog Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product containing substantial portions of all starting materials. nih.gov They offer significant advantages in terms of synthetic efficiency and molecular diversity, making them ideal for generating libraries of analogs.

Several MCRs can be envisioned for the synthesis of complex heterocyclic structures that incorporate a cyanobenzoate-like moiety:

Strecker Reaction : This classical MCR involves the reaction of an aldehyde, an amine, and a cyanide source to produce α-aminonitriles, which are versatile intermediates for the synthesis of amino acids and other nitrogen-containing compounds. nih.gov

Ugi and Passerini Reactions : These isocyanide-based MCRs are exceptionally powerful for creating complex amide and ester derivatives. nih.gov An appropriately substituted benzoic acid, aldehyde, amine, and isocyanide could potentially be combined in a Ugi four-component reaction to rapidly assemble highly functionalized molecules.

Gewald Reaction : This reaction combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to produce highly substituted 2-aminothiophenes. researchgate.net

These MCRs provide a platform for the rapid generation of diverse molecular scaffolds, enabling the exploration of structure-activity relationships for analogs of this compound. nih.govresearchgate.net

Derivatization Strategies from Benzoate (B1203000) Esters

The synthesis of complex benzoate esters like this compound often begins with simpler, readily available benzoate precursors that are sequentially modified. This approach allows for the precise installation of various functional groups onto the aromatic ring.

A common strategy involves starting with a functionalized benzoic acid or its ester, such as a 4-hydroxybenzoate derivative. Patents detailing the synthesis of 3-cyano-4-isopropoxybenzoic acid outline a multi-step process that begins with methyl parahydroxybenzoate. google.com This precursor undergoes formylation to introduce an aldehyde group at the 3-position, which is then converted into a cyano group. google.comgoogle.com The final isopropoxy group is introduced via an etherification reaction, where the hydroxyl group reacts with an isopropyl halide. google.comgoogle.com

Beyond this specific pathway, modern organic synthesis offers a wide array of derivatization techniques applicable to benzoate esters:

Transition-Metal Catalyzed Cross-Coupling: Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for creating carbon-carbon and carbon-nitrogen bonds on the aromatic ring of a halo-benzoate ester precursor. mdpi.comresearchgate.net These methods allow for the introduction of a diverse range of substituents, enabling the synthesis of a wide library of analogs.

Direct C-H Functionalization: Emerging techniques in transition-metal catalysis allow for the direct activation and functionalization of C-H bonds. acs.org This atom-economical approach avoids the need for pre-functionalized starting materials (like halogenated benzoates), shortening synthetic sequences and reducing waste. acs.org

These derivatization methods provide chemists with a versatile toolkit to not only synthesize the target molecule but also to create a variety of structurally related analogs for further research and development.

Green Chemistry Principles in Synthesis

The synthesis of specialty chemicals is increasingly guided by the principles of green chemistry, which aim to design chemical processes that minimize environmental impact and enhance safety and efficiency. solubilityofthings.com These principles provide a framework for developing more sustainable synthetic routes. Key tenets relevant to ester synthesis include maximizing atom economy, utilizing catalytic reagents over stoichiometric ones, employing safer solvents or solventless conditions, and designing for energy efficiency. solubilityofthings.comorganic-chemistry.org The following sections explore specific applications of these principles in the synthesis of esters.

Catalysis-Driven Transformations

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and lower energy consumption while generating less waste. solubilityofthings.com In the context of synthesizing this compound and related esters, catalysis plays a pivotal role in both the esterification step and the modification of precursors.

Esterification, the core reaction for forming the benzoate ester, can be driven by various catalytic systems:

Brønsted and Lewis Acids: While traditional Fischer esterification uses strong mineral acids, modern approaches employ solid acid catalysts, such as zirconium- or titanium-based catalysts and zinc chloride supported on silica. researchgate.netmdpi.com These heterogeneous catalysts are easily separated from the reaction mixture and can be recycled, simplifying purification and reducing waste. mdpi.com Surfactant-type Brønsted acids have also been developed to facilitate esterification in water. organic-chemistry.org

Organocatalysis: Non-metal catalysts, such as 4-(N,N-Dimethylamino)pyridine (DMAP) and various phosphoric acid derivatives, can effectively promote acylation and esterification reactions under mild conditions, avoiding the use of potentially toxic or contaminating metal catalysts. organic-chemistry.org

Transition-Metal Catalysis: As mentioned, transition metals are crucial for derivatizing the aromatic ring. Palladium, copper, and iron catalysts are instrumental in cross-coupling, amination, and C-H activation reactions, providing highly efficient and selective pathways to complex molecular architectures. mdpi.comacs.orgacs.org

| Catalyst Type | Examples | Key Advantages | Typical Application |

|---|---|---|---|

| Solid Acid (Lewis/Brønsted) | ZrO₂/TiO₂, ZnCl₂/SiO₂ | Reusable, easy to separate, reduces corrosive waste. mdpi.com | Direct esterification of carboxylic acids. |

| Organocatalyst | DMAP, Phosphoric Acids | Metal-free, mild conditions, high selectivity. organic-chemistry.org | Acylation of alcohols. |

| Transition Metal | Palladium, Copper, Iron Complexes | High efficiency, enables C-C/C-N bond formation and C-H activation. mdpi.comacs.org | Derivatization of aromatic precursors. |

| Biocatalyst (Enzyme) | Lipases (e.g., Novozym 435) | High selectivity, mild conditions, biodegradable. nih.gov | Esterification and transesterification. |

Solvent-Free and Aqueous-Phase Reactions

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. This has led to the development of solvent-free (neat) reactions and the use of water as a benign reaction medium.

Solvent-Free Reactions: Performing reactions without a solvent offers significant environmental benefits, including the elimination of solvent waste, reduced processing steps for solvent removal, and often, accelerated reaction rates due to higher reactant concentrations. ijrpr.com These reactions can be facilitated by:

Microwave Irradiation: Microwaves can provide rapid and uniform heating, drastically reducing reaction times compared to conventional methods. rsc.org

Solid-Supported Catalysis: Using catalysts supported on a solid phase, such as silica, can enable efficient esterification under solvent-free conditions. researchgate.net The synthesis of various fatty esters for the cosmetic industry has been successfully demonstrated using these green procedures. rsc.org

Aqueous-Phase Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While esterification is challenging in water due to the reversible nature of the reaction, specialized catalytic systems have been designed to overcome this. Surfactant-type catalysts can form micelles in water, creating a hydrophobic microenvironment where the esterification reaction can proceed efficiently, driving the reaction forward despite the presence of bulk water. organic-chemistry.org Furthermore, some enzymatic reactions show excellent performance in aqueous media. researchgate.net

| Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Solvent-Free Synthesis | Reactants are mixed directly without a solvent, often with heating (conventional or microwave). rsc.org | No solvent waste, high reactant concentration, simplified workup, potential for faster reactions. ijrpr.com | Limited to thermally stable liquids or low-melting-point solids; potential for viscosity issues. |

| Aqueous-Phase Synthesis | Water is used as the reaction medium. | Environmentally benign, safe, and inexpensive solvent. organic-chemistry.org | Hydrolysis of the ester product can lead to unfavorable equilibrium; requires specialized catalysts or enzymes. organic-chemistry.orgresearchgate.net |

Biocatalytic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations, offering a highly sustainable alternative to traditional chemical methods. For ester synthesis, lipases are the most widely used class of enzymes. nih.govmdpi.com

The advantages of using biocatalysts are numerous:

Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and atmospheric pressure, significantly reducing energy consumption. chemistryforsustainability.org

High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and enantioselectivity, leading to purer products with fewer byproducts and eliminating the need for complex protection/deprotection steps. mdpi.com

Environmental Compatibility: Enzymes are biodegradable and derived from renewable resources. The reactions can often be performed in benign solvents or under solvent-free conditions. nih.govmdpi.com

Immobilized Enzymes: To improve the economic viability and sustainability of biocatalytic processes, enzymes are often immobilized on a solid support. Immobilization allows the enzyme to be easily filtered from the reaction mixture and reused for multiple reaction cycles without a significant loss of activity. nih.govmdpi.com For example, Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, is a highly efficient and robust biocatalyst for the synthesis of a wide variety of esters, including those produced in solvent-free systems. nih.govmdpi.com

| Enzyme/Biocatalyst | Source Organism | Key Features | Common Application |

|---|---|---|---|

| Novozym 435 | Candida antarctica (Lipase B) | High thermal stability, broad substrate scope, robust in solvent-free systems. nih.govmdpi.commdpi.com | Synthesis of flavor esters, polyesters, and specialty esters. |

| Lipase | Rhizopus oryzae | Effective for transesterification under solvent-free conditions. nih.gov | Production of flavor esters like methyl butyrate. |

| Cutinase | Humicola insolens | Catalyzes esterification and polycondensation reactions. mdpi.com | Synthesis of flavor esters and polyesters. |

Flow Chemistry Applications in Ester Synthesis

Flow chemistry, or continuous-flow synthesis, is a modern approach to chemical production where reagents are pumped through a network of tubes or microreactors, rather than being mixed in a traditional batch vessel. rsc.org This technology offers significant advantages in terms of safety, control, and efficiency for ester synthesis. researchgate.net

Key benefits of flow chemistry include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This allows for the safe use of highly reactive intermediates or the performance of highly exothermic reactions that would be dangerous on a large scale in a batch reactor. rsc.org

Superior Process Control: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time. The excellent heat and mass transfer properties ensure uniform reaction conditions, leading to higher yields, better selectivity, and improved reproducibility. rsc.orgnih.gov

Scalability and Automation: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period. These systems are also readily automated, allowing for efficient optimization of reaction conditions and unattended operation. unimi.it

Flow chemistry has been successfully applied to various aspects of small molecule synthesis, from esterification and hydrolysis to complex multi-step sequences where the output from one reactor is fed directly into the next, streamlining the entire manufacturing process. nih.govacs.org

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials or exothermic reactions. | Inherently safer due to small reactor volumes and superior heat dissipation. rsc.org |

| Heat & Mass Transfer | Can be inefficient and non-uniform, leading to local hot spots and concentration gradients. | Highly efficient due to large surface-area-to-volume ratio, ensuring uniform conditions. rsc.org |

| Scalability | Often requires re-optimization of reaction conditions. Can be challenging and costly. | Straightforward scale-up by "numbering-up" reactors or extending run time. unimi.it |

| Control & Reproducibility | More difficult to precisely control, can lead to batch-to-batch variability. | Precise control over residence time, temperature, and mixing leads to high reproducibility. nih.gov |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Formation Reactions

Elementary Processes and Rate-Determining Steps

The synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate would likely proceed through a series of elementary steps. For instance, the introduction of the isopropoxy group onto a phenolic precursor would probably follow a Williamson ether synthesis mechanism. This is a bimolecular nucleophilic substitution (SN2) reaction, where the phenoxide ion acts as the nucleophile and an isopropyl halide serves as the electrophile. In such a reaction, the rate-determining step is typically the single concerted step where the nucleophile attacks the electrophilic carbon, and the leaving group departs.

The introduction of the cyano group could potentially be achieved through various methods, such as a Sandmeyer reaction on an aniline (B41778) precursor or a nucleophilic aromatic substitution. Each of these methods would have its own set of elementary steps and a distinct rate-determining step. For example, in the Sandmeyer reaction, the formation of the diazonium ion and its subsequent reaction with a copper(I) cyanide complex are key elementary processes.

Kinetic and Thermodynamic Control in Reaction Pathways

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com The product that forms the fastest is the kinetic product, and its formation is favored under conditions where the reaction is irreversible (e.g., low temperatures). wikipedia.orglibretexts.org The most stable product is the thermodynamic product, which is favored under conditions that allow for equilibrium to be established (e.g., higher temperatures). wikipedia.orglibretexts.org

In the context of the synthesis of this compound, regioselectivity can be a key issue. For example, during the introduction of the cyano or isopropoxy groups onto the aromatic ring, isomeric products could potentially form. The reaction conditions, such as temperature, solvent, and the nature of the base or catalyst used, would determine whether the reaction is under kinetic or thermodynamic control, thus influencing the final product distribution. jackwestin.com For a reaction to be under thermodynamic control, a mechanism for reversibility must be available to allow for the equilibration between the products. wikipedia.org

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating reaction mechanisms, especially for systems where experimental studies are challenging. chemrxiv.org

Quantum Chemical Calculations of Transition States

Quantum chemical calculations can be employed to locate and characterize the transition state structures for each elementary step in a proposed reaction mechanism. chemrxiv.org By calculating the energy of the transition state, the activation energy for that step can be determined. For the formation of this compound, computational models could be used to study the transition states of the Williamson ether synthesis, the cyanation reaction, and the esterification step. This would provide insights into the geometry of the activated complex and help to understand the factors that influence the reaction rate.

Reaction Energy Profiles and Intermediate Stability

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. chemrxiv.org This profile provides a visual representation of the energy changes that occur throughout the reaction. The stability of any intermediates formed during the reaction can be assessed from their relative energies. A comprehensive reaction energy profile for the synthesis of this compound would map out the entire reaction pathway, highlighting the rate-determining step as the one with the highest activation energy. chemrxiv.org

Kinetic Isotope Effects in Mechanistic Studies

The kinetic isotope effect (KIE) is a powerful experimental tool for elucidating reaction mechanisms. wikipedia.org It is defined as the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org By measuring the KIE, it is possible to determine whether a particular bond is being broken or formed in the rate-determining step of the reaction. For example, if a C-H bond is broken in the rate-determining step, a significant primary KIE would be expected when that hydrogen is replaced by deuterium. Secondary KIEs, which are smaller, can provide information about changes in hybridization at a particular atomic center during the transition state. wikipedia.org While no specific KIE studies have been reported for the synthesis of this compound, this technique could be hypothetically applied to probe the mechanisms of the individual synthetic steps.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis

The IR and Raman spectra of Isopropyl 3-cyano-4-isopropoxybenzoate are expected to exhibit characteristic bands corresponding to its various functional moieties. The presence of the nitrile group (C≡N) is readily identified by a sharp, intense absorption band in the IR spectrum, typically appearing in the 2220-2260 cm⁻¹ region. rsc.org In the case of benzonitrile (B105546), this stretching vibration is observed around 2230 cm⁻¹. nih.govresearchgate.net The substitution pattern on the benzene (B151609) ring can influence the exact position and intensity of this band.

The ester group gives rise to a strong C=O stretching vibration, which is a prominent feature in the IR spectrum, generally found between 1715 and 1735 cm⁻¹. For benzoate (B1203000) esters like isopropyl benzoate, this peak is typically observed around 1720 cm⁻¹. Additionally, two distinct C-O stretching vibrations associated with the ester linkage are expected in the 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions.

The isopropoxy group (-O-CH(CH₃)₂) will present characteristic C-H stretching and bending vibrations. The aromatic ring itself will display a series of complex vibrations, including C-H stretching above 3000 cm⁻¹, and C=C stretching bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will also give rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can be indicative of the 1,2,4-trisubstitution pattern.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretching | 2220 - 2260 |

| Ester Carbonyl (C=O) | Stretching | 1715 - 1735 |

| Ester (C-O) | Asymmetric Stretching | 1250 - 1300 |

| Ester (C-O) | Symmetric Stretching | 1000 - 1150 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

To achieve a more precise assignment of the vibrational modes, a correlative approach combining experimental spectra with theoretical calculations is employed. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the theoretically calculated spectrum with the experimental IR and Raman data, a detailed and accurate assignment of each vibrational band to its corresponding molecular motion can be achieved. For related molecules like benzonitrile, computational studies have been used to create stick spectra that can be broadened to simulate the experimental spectrum, aiding in the assignment of vibrational modes. researchgate.net This approach is invaluable for complex molecules like this compound, where overlapping bands in the fingerprint region can be difficult to assign empirically.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the individual hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound will provide information on the number of different types of protons and their neighboring protons. The aromatic region is expected to show signals for the three protons on the benzene ring. Due to the substitution pattern, these protons will likely appear as distinct signals, with their chemical shifts and coupling patterns providing information about their relative positions. Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm. libretexts.org

The isopropyl group of the ester will show a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). Similarly, the isopropoxy group will have its own septet and doublet. The chemical shifts of these groups in isopropyl benzoate are well-documented and serve as a good reference. nih.gov

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbon of the cyano group is expected in the 115-125 ppm range. The carbonyl carbon of the ester will appear significantly downfield, typically between 160 and 170 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with the carbons attached to the electronegative oxygen and cyano groups showing distinct chemical shifts. libretexts.org The carbons of the isopropyl and isopropoxy groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | CH | 6.5 - 8.0 | 110 - 160 |

| Cyano | C≡N | - | 115 - 125 |

| Ester | C=O | - | 160 - 170 |

| Isopropyl (ester) | CH | ~5.2 (septet) | ~69 |

| Isopropyl (ester) | CH₃ | ~1.3 (doublet) | ~22 |

| Isopropoxy | CH | ~4.6 (septet) | ~71 |

For a molecule with several signals in the aromatic region and overlapping aliphatic signals, one-dimensional NMR spectra may not be sufficient for a complete structural assignment. Advanced 2D NMR techniques are essential for unambiguous elucidation. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would be crucial in assigning the connectivity of the aromatic protons and confirming the coupling between the methine and methyl protons of the isopropyl and isopropoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the aromatic ring and the substituent groups, as well as confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of protons, which can be useful in confirming the substitution pattern on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. rsc.org For this compound, the chromophore is the substituted benzene ring.

The electronic spectrum is expected to show absorptions characteristic of a substituted benzene ring. These typically involve π → π* transitions. The presence of the cyano, isopropoxy, and isopropyl benzoate groups will influence the wavelength of maximum absorption (λ_max). The alkoxy group is an auxochrome that can cause a bathochromic (red) shift of the absorption bands. The cyano group can also affect the electronic transitions. A typical benzonitrile spectrum shows absorption bands in the UV region.

Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the electronic spectra of organic molecules. mdpi.com TD-DFT calculations can provide information about the energies of electronic transitions, the oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in these transitions. mdpi.com For this compound, TD-DFT calculations would be instrumental in assigning the observed absorption bands to specific electronic transitions within the molecule, such as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This theoretical approach allows for a deeper understanding of the electronic structure of the molecule and how it relates to its UV-Vis absorption properties.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification of Reaction Products

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry induces fragmentation of the molecule, creating a unique pattern of fragment ions that serves as a molecular fingerprint. The analysis of this pattern allows for the structural confirmation of the parent molecule and the identification of potential byproducts or degradation products from a reaction mixture.

The molecular ion peak (M+) for this compound would be observed at an m/z corresponding to its molecular weight. The fragmentation of aromatic esters is well-characterized and typically involves specific bond cleavages influenced by the functional groups present. youtube.com Key fragmentation pathways for this compound are predicted to include:

Alpha Cleavage: This is a common fragmentation pathway for esters. libretexts.org Cleavage of the bond adjacent to the carbonyl group can result in the loss of the isopropoxy radical (-•OCH(CH₃)₂), leading to the formation of a stable 3-cyano-4-isopropoxybenzoyl cation. youtube.com

Loss of the Isopropyl Group: The isopropyl ester moiety can lose an isopropyl radical (-•CH(CH₃)₂), resulting in a protonated acid fragment. A related fragmentation involves the loss of a neutral propene molecule via a McLafferty-type rearrangement, if sterically feasible, though alpha cleavage is often more dominant for aromatic esters. youtube.com

Cleavage of the Ether Bond: The isopropoxy substituent on the benzene ring can also fragment. This may involve the loss of an isopropyl radical or a neutral propene molecule, leading to characteristic fragment ions.

Benzoyl Cation Formation: A prominent peak in the mass spectra of many benzoate esters is the benzoyl cation (C₆H₅CO⁺) at m/z 105, which can subsequently lose carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77. youtube.commassbank.eu For this compound, the analogous substituted benzoyl cation would be a key diagnostic ion.

These fragmentation patterns provide definitive structural information. By analyzing the mass spectrum of a reaction mixture, ions corresponding to starting materials, intermediates, and byproducts can be identified, offering a comprehensive overview of the reaction's progress and outcome.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 247 | [C₁₄H₁₇NO₃]⁺• | Molecular Ion (M⁺•) |

| 204 | [M - C₃H₇]⁺ | Loss of isopropyl radical from ester |

| 188 | [M - •OCH(CH₃)₂]⁺ | Alpha cleavage, loss of isopropoxy radical |

| 146 | [Fragment - CO]⁺ | Loss of CO from the benzoyl-type cation |

| 77 | [C₆H₅]⁺ | Phenyl cation (less likely as primary fragment) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is indispensable for separating the components of a mixture, allowing for both qualitative identification and quantitative analysis. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable for purity assessment and the analysis of complex reaction mixtures.

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating this compound from polar impurities or starting materials. pensoft.net

Method development for this compound would focus on optimizing several key parameters to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. A typical approach would involve:

Column Selection: A C18 (octadecylsilyl) column is the standard choice for reversed-phase chromatography, offering excellent retention and selectivity for moderately non-polar compounds like aromatic esters. pensoft.net

Mobile Phase Composition: The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a buffer to control pH. researchgate.net The ratio of organic to aqueous phase is adjusted to control the retention time of the analyte. A gradient elution, where the solvent composition is changed over the course of the analysis, may be employed to effectively separate compounds with a wider range of polarities. wu.ac.th

Detection: The presence of the aromatic ring and cyano group provides strong ultraviolet (UV) absorbance. A photodiode array (PDA) or UV-Vis detector set to a wavelength of maximum absorbance (e.g., around 254-280 nm) would provide high sensitivity for detection and quantification. nih.gov

Once developed and validated, this HPLC method can be used to determine the purity of synthesized this compound with high accuracy and precision, and to monitor the progress of its synthesis by quantifying the disappearance of reactants and the appearance of the product. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. measurlabs.com this compound, being an ester, is generally amenable to GC analysis. nih.govgcms.cz This method is particularly useful for assessing the presence of volatile impurities or residual solvents in a purified sample.

Key considerations for GC analysis include:

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or DB-5), is typically used for separating aromatic compounds.

Temperature Program: The analysis is performed using a temperature program where the column oven temperature is gradually increased. This allows for the elution of compounds with a range of boiling points, from volatile solvents at the beginning of the run to the higher-boiling analyte.

Detector: A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds, offering high sensitivity and a wide linear range. nih.gov For definitive identification, a mass spectrometer is used as the detector (GC-MS), which provides both retention time data and a mass spectrum for each separated component, combining the separation power of GC with the identification capabilities of MS. amolf.nl

GC analysis can effectively quantify the purity of this compound and identify related volatile substances that may be present from the synthesis, such as starting materials or solvent residues. researchgate.net

| Parameter | Condition |

|---|---|

| Column | DB-5 capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (for FID) |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure

QM calculations provide fundamental insights into the behavior of molecules at the atomic and subatomic levels.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Theoretical Prediction of Reactivity and Selectivity

The HOMO represents the region of the molecule most likely to donate electrons in a reaction (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nankai.edu.cn A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. umich.edu

DFT calculations can generate maps of electrostatic potential (MEP), which visualize the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. For Isopropyl 3-cyano-4-isopropoxybenzoate, the most negative potential is expected to be localized around the oxygen atoms of the isopropoxy and ester groups, as well as the nitrogen of the cyano group, indicating likely sites for electrophilic attack. The most positive potential would likely be found on the hydrogen atoms and the carbonyl carbon of the ester.

The table below presents hypothetical, illustrative data from a representative DFT analysis to demonstrate how these parameters are used to assess reactivity.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Correlates with chemical stability and reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

The biological and chemical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape and conformational dynamics. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insights into their conformational preferences and flexibility. researchgate.netnih.gov

MD simulations model the movements of atoms in a molecule over time by solving Newton's equations of motion. rsc.org This allows for the exploration of the molecule's potential energy surface, revealing the most stable low-energy conformations and the energy barriers between them. mdpi.com For this compound, the key areas of flexibility are the two isopropoxy groups, specifically the rotation around the C-O single bonds.

These simulations are typically performed with the molecule solvated in a box of explicit solvent molecules (e.g., water) to mimic physiological or reaction conditions, as solvent can significantly influence conformational stability. researchgate.net The analysis of the simulation trajectory can yield information on preferred dihedral angles, the stability of different conformers, and the timescale of transitions between them. mendeley.com

The results of an MD simulation can be used to generate a potential energy surface map or a Ramachandran-like plot for specific dihedral angles, highlighting the low-energy (and thus most probable) conformations. This information is crucial for understanding how the molecule might fit into a binding site of a protein or how it presents itself for a chemical reaction.

The following table provides an illustrative example of the kind of data that can be extracted from an MD simulation for two key dihedral angles, showing the most stable rotational states.

Table 2: Illustrative Conformational Analysis from MD Simulation

| Dihedral Angle | Description | Stable Conformation(s) (Degrees) | Relative Energy (Illustrative) |

|---|---|---|---|

| τ1 (C3-C4-O-CH) | Rotation of the 4-isopropoxy group | ~0°, ±180° | 0 kcal/mol (Planar) |

| ±90° | +2.5 kcal/mol (Perpendicular) | ||

| τ2 (O=C-O-CH) | Rotation of the ester's isopropyl group | ~0° (syn-periplanar) | 0 kcal/mol |

Structure Activity Relationships Sar in Chemical Biology

Systematic Modification of the Isopropyl 3-cyano-4-isopropoxybenzoate Scaffold

No publicly available research data was found detailing the systematic modification of the this compound scaffold.

In Vitro Enzyme Inhibition Studies (Non-Clinical)

Specific in vitro enzyme inhibition data for this compound is not available in the reviewed scientific literature.

There is no specific information available regarding the inhibitory effects of this compound on Cytochrome P450 enzymes.

Data on the inhibition kinetics and mechanism of this compound are not available.

Without inhibition data, no structure-activity relationships concerning enzyme inhibition can be determined for this compound.

Receptor Binding and Ligand Interaction Studies (Non-Clinical)

No non-clinical receptor binding or ligand interaction studies for this compound were found in the public domain.

Correlation of Structural Features with Biological Activity Profiles

Due to the absence of biological activity data, no correlation between the structural features of this compound and its biological activity profiles can be established.

Advanced Analytical Method Development for Research Applications

Method Development Workflow and Optimization Strategies

The development of an analytical method, particularly for a novel compound like Isopropyl 3-cyano-4-isopropoxybenzoate, follows a systematic workflow. The initial phase involves gathering information about the analyte's physicochemical properties, such as its structure, solubility, and UV absorbance, which are critical for selecting the appropriate analytical technique. For a compound with a UV chromophore like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a common starting point. americanpharmaceuticalreview.com

The workflow begins with the selection of a suitable stationary phase (column) and mobile phase. A reverse-phase column, such as a C18, is often the first choice for molecules of intermediate polarity. The mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, is then optimized to achieve adequate retention and peak shape. drawellanalytical.comchromatographyonline.com Optimization is an iterative process aimed at improving separation efficiency, reducing analysis time, and enhancing sensitivity. drawellanalytical.com This involves adjusting parameters like mobile phase composition, pH, column temperature, and flow rate. drawellanalytical.comchromatographyonline.com

Analytical Quality by Design (AQbD) and Design of Experiment (DoE) Approaches

Modern method development has shifted from a traditional "one factor at a time" (OFAT) approach to the more systematic Analytical Quality by Design (AQbD) framework. impactfactor.orgsepscience.com AQbD is a proactive approach that begins with predefined objectives and emphasizes understanding the method based on sound science and quality risk management. benthamdirect.combiomedres.us

The AQbD process for this compound would involve:

Defining the Analytical Target Profile (ATP): This step establishes the goals for the method, such as the need to accurately quantify this compound and separate it from key potential impurities with a resolution greater than 1.5. impactfactor.orgbiomedres.us

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the method's performance characteristics (e.g., resolution, peak tailing, retention time) that ensure the desired quality. mdpi.com CMPs are the method variables (e.g., pH, temperature, mobile phase composition) that can significantly impact the CMAs. mdpi.comnih.gov A risk assessment is performed to link CMPs to CMAs. sepscience.commdpi.com

Utilizing Design of Experiments (DoE): DoE is a powerful statistical tool for efficiently exploring the effects of multiple CMPs on the CMAs in a limited number of experiments. researchgate.netceon.rs A response surface methodology, such as a Central Composite Design (CCD), could be employed to study the interactions between parameters like mobile phase pH, column temperature, and gradient time. mdpi.com This multivariate approach allows for the mapping of a "Method Operable Design Region" (MODR), which is a multidimensional space where the method consistently meets its performance criteria. mdpi.comamericanpharmaceuticalreview.com

Table 1: Illustrative Design of Experiment (DoE) for HPLC Method Optimization

This table represents a face-centered Central Composite Design (CCD) used to study the effect of three critical method parameters on the resolution between this compound and a key impurity.

| Run Order | Mobile Phase pH (A) | Column Temperature (°C) (B) | % Acetonitrile (Initial) (C) |

| 1 | 3.0 | 30 | 40 |

| 2 | 4.0 | 30 | 40 |

| 3 | 3.0 | 40 | 40 |

| 4 | 4.0 | 40 | 40 |

| 5 | 3.0 | 30 | 50 |

| 6 | 4.0 | 30 | 50 |

| 7 | 3.0 | 40 | 50 |

| 8 | 4.0 | 40 | 50 |

| 9 | 2.5 | 35 | 45 |

| 10 | 4.5 | 35 | 45 |

| 11 | 3.5 | 25 | 45 |

| 12 | 3.5 | 45 | 45 |

| 13 | 3.5 | 35 | 35 |

| 14 | 3.5 | 35 | 55 |

| 15 | 3.5 | 35 | 45 |

| 16 | 3.5 | 35 | 45 |

| 17 | 3.5 | 35 | 45 |

Automated Gradient Optimization in Chromatography

For complex samples containing the main compound and several impurities with different polarities, a gradient elution is often necessary. mastelf.com Manually optimizing a gradient profile can be time-consuming and requires significant expertise. shimadzu.com Automated gradient optimization systems, often integrated into modern chromatography data systems (CDS), streamline this process. mastelf.com These systems employ algorithms, sometimes incorporating artificial intelligence (AI), to systematically explore different gradient conditions. shimadzu.comnih.gov The software can automatically adjust the gradient slope and duration based on the results of previous runs to achieve a predefined resolution target for all peaks of interest. shimadzu.com This automated approach significantly reduces method development time and can uncover optimal separation conditions that might be missed through manual trial-and-error. shimadzu.comresearchgate.net

Specific Method Development for Related Substances and Impurity Profiling

Impurity profiling—the identification and quantification of all potential impurities in a substance—is a critical aspect of chemical research and development. iajps.comajprd.com Impurities can originate from the synthesis process (e.g., starting materials, by-products), degradation, or storage. iajps.comselectscience.net For this compound, potential impurities could include unreacted starting materials like 3-cyano-4-hydroxybenzoic acid or isopropyl iodide, as well as by-products from side reactions. numberanalytics.com

Developing a method for impurity profiling requires high selectivity and sensitivity. chromatographyonline.com The goal is to separate a wide range of potential impurities from the main peak and from each other. americanpharmaceuticalreview.com A systematic strategy often involves:

Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. This helps ensure the analytical method is "stability-indicating," meaning it can separate the intact compound from its degradants.

Orthogonal Screening: Using columns with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl, Cyano) and varying mobile phase pH provides different selectivities, increasing the chance of resolving all impurities. chromatographyonline.com

Advanced Detection: While UV detection is standard, coupling HPLC with mass spectrometry (LC-MS) is invaluable for impurity profiling. iajps.comresearchgate.net MS provides mass information that helps in the identification of unknown impurities and can detect non-chromophoric compounds that are invisible to a UV detector. researchgate.net

Robustness Evaluation of Analytical Methods

A robust analytical method is one that remains unaffected by small, deliberate variations in its parameters, indicating its reliability for normal usage. ich.orgeuropa.eu Robustness testing is a key part of method validation and should be considered during the development phase. ich.orgeuropa.eu According to guidelines from the International Council for Harmonisation (ICH), such as Q2(R1), robustness is evaluated by making minor changes to parameters and assessing the impact on the analytical results. ich.orgeuropa.eufda.gov

For an HPLC method for this compound, these variations might include:

Slight changes in the mobile phase pH (e.g., ±0.2 units).

Variations in the mobile phase organic composition (e.g., ±2%).

Adjustments to the column temperature (e.g., ±5 °C).

Changes in the flow rate (e.g., ±0.1 mL/min).

The effects of these changes on critical method attributes like peak resolution, retention time, and tailing factor are monitored. System suitability parameters are used to ensure the system is performing correctly throughout the robustness study. ich.org

Table 2: Example of a Robustness Study Design for an HPLC Method

This table outlines typical parameters and their deliberate variations for evaluating the robustness of a method for this compound analysis.

| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |

| Mobile Phase pH | 3.5 | 3.3 | 3.7 |

| Column Temperature | 35 °C | 30 °C | 40 °C |

| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |

| % Acetonitrile | 45% | 43% | 47% |

| Wavelength | 254 nm | 252 nm | 256 nm |

Development of High-Throughput Analytical Platforms

In research and discovery environments, the ability to analyze a large number of samples quickly is a significant advantage. pharmtech.com High-throughput screening (HTS) platforms are designed to accelerate this process. enthought.com For the analysis of small molecules like this compound, several technologies can be employed.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particles (typically sub-2 µm), which allows for much faster separations and higher resolution compared to traditional HPLC. researchgate.net This technology can significantly reduce run times, often from minutes to seconds, enabling the analysis of hundreds of samples per day.

Superficially Porous Particle (SPP) Technology: SPP columns, also known as core-shell columns, provide high efficiency similar to sub-2 µm columns but with lower backpressure. chromatographyonline.com This allows for faster flow rates and reduced run times on both UHPLC and conventional HPLC systems, making them an effective tool for increasing throughput. chromatographyonline.com

Mass Spectrometry-Based HTS: For applications like screening compound libraries or rapid reaction monitoring, direct-to-MS techniques offer immense speed. nih.gov Platforms like Self-Assembled Monolayer Desorption Ionization (SAMDI) MS can screen tens of thousands of compounds in a single day without the need for chromatographic separation, making them powerful tools in early-stage research. acs.org Affinity Selection Mass Spectrometry (ASMS) is another high-throughput technique used to screen compound mixtures to identify molecules that bind to a specific target. nih.gov

These high-throughput platforms enable researchers to make faster, more informed decisions, accelerating the pace of discovery and development. pharmtech.com

Potential Applications in Materials Science and Polymer Chemistry

Integration as a Building Block in Polymer Synthesis

The unique structure of Isopropyl 3-cyano-4-isopropoxybenzoate, featuring a reactive cyano group and an ester linkage, positions it as a valuable monomer for synthesizing novel polymers. The presence of the aromatic ring, combined with the polar cyano group and flexible isopropoxy chain, allows for the tuning of polymer properties such as thermal stability, solubility, and mechanical strength.

Polymerization can be envisaged through several routes. The ester group can participate in transesterification reactions to form polyesters, a major class of commercial polymers. Furthermore, the entire molecule can act as a monomer in condensation polymerization processes. For instance, related compounds like α-cyano-4-hydroxycinnamic acid have been successfully used to synthesize poly(ether esters) through interfacial polycondensation, yielding high molecular weight polymers. researchgate.net This suggests that this compound could be modified or used in conjunction with other monomers to create polymers with tailored characteristics. The cyano group, in particular, can enhance intermolecular forces, potentially leading to materials with higher melting points and improved solvent resistance.

Investigation in Functional Material Development

The development of functional materials—materials designed with specific properties for targeted applications—is a driving force in modern materials science. The molecular features of this compound make it a candidate for creating such materials. The polar cyano (-CN) group is of particular importance, as it can induce liquid-crystalline behavior in polymers.

Researchers have synthesized liquid-crystalline (LC) diblock copolymers using monomers that feature cyano-terminated phenyl benzoate (B1203000) moieties. nih.gov These polymers exhibit self-assembly into highly ordered nanostructures, such as cylinders and lamellae. nih.gov The alignment of these structures can be controlled, which is a critical factor in the development of materials for applications like microfabrication templates, conducting films, and filter membranes. nih.gov Given its rigid aromatic core and polar cyano group, this compound could serve as a key component in the synthesis of new side-chain liquid-crystalline polymers, where the benzoate unit is attached to a flexible polymer backbone.

Dielectric Properties and Electronic Applications of Related Ester Derivatives

In the field of electronics, materials with specific dielectric properties are essential for manufacturing components like capacitors, insulators, and substrates for integrated circuits. researchgate.net Polymers with low dielectric constants are particularly sought after to minimize signal delay and cross-talk in microelectronics. researchgate.net

Cyanate (B1221674) ester resins are a class of high-performance polymers known for their low dielectric loss, high thermal stability, and good mechanical properties, making them suitable for demanding electronic applications. researchgate.net The key structural features responsible for these properties are the triazine rings and oxygen linkages formed during polymerization. researchgate.net While this compound is not a cyanate ester, the presence of the polar cyano group within its ester structure is significant. The dielectric properties of polymers are heavily influenced by the polarity and mobility of their constituent functional groups. The incorporation of cyano-containing benzoate esters into polymer chains could be a strategy to create materials with tunable dielectric constants. For example, conjugated polynitriles derived from cyanate esters have been investigated as potential new candidates for intermetallic dielectrics. researchgate.net The study of polymers derived from this compound could reveal novel materials with tailored dielectric responses, potentially useful for advanced electronic applications.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes, such as hydrolysis and photolysis.

Hydrolysis Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester functional group in Isopropyl 3-cyano-4-isopropoxybenzoate is potentially susceptible to hydrolysis, which would cleave the ester bond to form 3-cyano-4-isopropoxybenzoic acid and isopropanol. The rate of hydrolysis is influenced by factors such as pH and temperature.

Despite a thorough review of the scientific literature, no experimental studies on the hydrolysis of this compound were found. Therefore, specific data on its hydrolysis rate and the conditions that influence it are not available.

Photolysis and Photodegradation Mechanisms

Photolysis is the decomposition of a chemical compound by light. Aromatic compounds, such as this compound, can absorb light in the ultraviolet (UV) region of the solar spectrum, which can lead to their degradation. The presence of a cyano group on the benzene (B151609) ring may influence the compound's photochemical reactivity.

However, a comprehensive search of scientific databases revealed no specific studies on the photolysis or photodegradation of this compound. Consequently, its susceptibility to photodegradation, the mechanisms involved, and the resulting transformation products under environmental conditions remain uncharacterized.

Identification and Characterization of Transformation Products

The degradation of a chemical compound can lead to the formation of various transformation products, which may have different environmental fates and toxicities than the parent compound.

As no experimental studies on the degradation of this compound have been published, there is no information available regarding the identity and characteristics of its potential transformation products resulting from either abiotic or biotic degradation processes.

Predictive Modeling of Environmental Persistence

While various predictive models for environmental fate are available, no specific modeling studies for this compound have been reported in the scientific literature. Such studies would be necessary to provide an estimate of its persistence in the environment.

Based on an extensive review of the available scientific literature, there is a significant lack of data on the environmental fate and degradation of this compound. No experimental or modeling studies were found that specifically address its hydrolysis, photolysis, transformation products, or environmental persistence. Therefore, a scientifically robust assessment of its environmental behavior is not possible at this time. Further research is needed to fill this knowledge gap and to properly evaluate the potential environmental risks associated with this chemical compound.

Q & A

(Basic) What synthetic strategies are recommended for preparing Isopropyl 3-cyano-4-isopropoxybenzoate with high purity?

Methodological Answer:

A two-step approach is advisable:

Esterification : React 3-cyano-4-isopropoxybenzoic acid with isopropyl alcohol using a catalytic acid (e.g., concentrated H₂SO₄) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

Purification : Recrystallize the crude product using solvents where solubility is favorable (e.g., ethanol or diethyl ether, based on solubility profiles of analogous esters) . Confirm purity via HPLC (≥96% threshold) and FTIR to validate functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

(Basic) Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- FTIR : Identify key functional groups (e.g., nitrile stretch ~2240 cm⁻¹, ester C=O ~1740 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl protons as a septet at ~1.2–1.4 ppm) . Cross-reference with NIST spectral databases for validation .

- HPLC : Quantify purity and detect impurities using a C18 column with UV detection (λ = 254 nm) .

(Advanced) How to resolve contradictions in reported thermal stability data for similar esters?

Methodological Answer:

- Controlled Replication : Repeat thermal analyses (e.g., TGA, DSC) under standardized conditions (heating rate: 10°C/min, N₂ atmosphere) .

- Cross-Validation : Compare results with NIST-curated data for structurally related esters (e.g., 4-isopropylbenzoic acid derivatives) to identify anomalies in decomposition temperatures .

- Contextual Factors : Account for differences in sample purity, crystallinity, or moisture content, which may explain discrepancies .

(Advanced) Design a protocol to assess hydrolytic stability of this compound under varying pH and temperature.

Methodological Answer:

Sample Preparation : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C .

Kinetic Monitoring : Withdraw aliquots at intervals (0, 24, 48, 72 hrs) and analyze via HPLC to quantify degradation products (e.g., free acid formation) .

Data Analysis : Calculate rate constants (k) using first-order kinetics. Correlate degradation rates with pH and temperature to identify stability thresholds .

(Basic) What solvents are suitable for solubility testing of this compound?

Methodological Answer:

Based on analogous compounds (e.g., 4-isopropylbenzoic acid):

(Advanced) How to model the electronic structure and reactivity of this compound computationally?

Methodological Answer:

Input Parameters : Generate the 3D structure using the SMILES string (e.g., derived from analogous benzoates in ).

Software Tools : Perform density functional theory (DFT) calculations (e.g., Gaussian) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) .

Validation : Compare calculated vibrational frequencies (IR) or NMR shifts with experimental data .

(Advanced) What analytical approaches are recommended for identifying degradation products of this compound?

Methodological Answer:

- LC-MS/MS : Use reverse-phase chromatography coupled with high-resolution mass spectrometry to detect hydrolyzed products (e.g., 3-cyano-4-isopropoxybenzoic acid) .

- Fragmentation Patterns : Analyze MS² spectra to confirm structural motifs (e.g., loss of isopropyl group: –60.1 Da) .

- Isolation and Characterization : Purify major degradation products via preparative HPLC and validate structures via NMR .

(Basic) How to ensure accurate quantification of this compound in complex matrices?

Methodological Answer:

- Sample Preparation : Use liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) for matrix cleanup .

- Calibration Standards : Prepare a linear range (0.1–100 µg/mL) and validate with R² ≥ 0.995 .

- Internal Standards : Spike with deuterated analogs (if available) to correct for recovery variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.